molecular formula C16H12BrClO2 B12813282 (E)-2-(2-bromostyryl)-4-chlorophenyl acetate CAS No. 1000890-04-9

(E)-2-(2-bromostyryl)-4-chlorophenyl acetate

Cat. No.: B12813282
CAS No.: 1000890-04-9
M. Wt: 351.62 g/mol
InChI Key: RZELIUUDCHQPEY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(2-bromostyryl)-4-chlorophenyl acetate is a synthetic organic compound featuring a conjugated styryl group (in the E-configuration), a bromine substituent on the styryl moiety, and a 4-chlorophenyl acetate ester. The bromine atom at the ortho-position of the styryl group introduces steric and electronic effects, while the 4-chlorophenyl acetate group contributes to lipophilicity and metabolic stability.

Properties

CAS No.

1000890-04-9

Molecular Formula

C16H12BrClO2

Molecular Weight

351.62 g/mol

IUPAC Name

[2-[(E)-2-(2-bromophenyl)ethenyl]-4-chlorophenyl] acetate

InChI

InChI=1S/C16H12BrClO2/c1-11(19)20-16-9-8-14(18)10-13(16)7-6-12-4-2-3-5-15(12)17/h2-10H,1H3/b7-6+

InChI Key

RZELIUUDCHQPEY-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)/C=C/C2=CC=CC=C2Br

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)C=CC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-bromostyryl)-4-chlorophenyl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromostyrene and 4-chlorophenol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).

    Acetylation: The final step involves acetylation using acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-bromostyryl)-4-chlorophenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₆H₁₂BrClO₂ and features a bromine atom, a styryl group, and a chlorophenyl acetate moiety. Its structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.

Organic Synthesis

(E)-2-(2-bromostyryl)-4-chlorophenyl acetate serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles to create functionalized derivatives.
  • Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry

The compound has been investigated for its biological activity, particularly its potential as an anticancer agent:

  • Cytotoxicity Studies : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, modifications to the bromophenyl group have enhanced anticancer activity, achieving over 90% inhibition of cell proliferation at low concentrations (below 10 µM) .
  • Topoisomerase Inhibition : Some studies have explored the ability of similar compounds to inhibit DNA topoisomerases, which are crucial targets in cancer therapy. The structure of this compound positions it favorably for such interactions .

Material Science

In material science, this compound can be utilized to develop new materials with unique properties:

  • Polymer Production : Its reactive functional groups allow incorporation into polymer matrices, potentially leading to materials with improved mechanical or thermal properties.
  • Coatings and Adhesives : The compound's structural features may enhance adhesion properties in coatings, leading to applications in protective materials .
Compound DerivativeCell Line TestedIC50 (µM)Activity Level
Compound AMCF-75.0High
Compound BBT-207.5Moderate
Compound CLnCaP3.0Very High

Table 2: Chemical Reactions Involving this compound

Reaction TypeConditionsProducts
SubstitutionNucleophile + BaseFunctionalized derivatives
Cross-CouplingPd Catalyst + LigandBiaryl compounds
CyclizationHeat + Acidic ConditionsCyclic compounds

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various derivatives of this compound on different cancer cell lines. Results indicated that specific substitutions on the bromophenyl group significantly increased anticancer activity. For instance, one derivative achieved over 90% inhibition at concentrations below 10 µM .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of analogs derived from this compound against standard bacterial strains. The findings showed a clear correlation between structural features and antimicrobial potency, with certain modifications leading to increased activity against gram-positive bacteria .

Mechanism of Action

The mechanism of action of (E)-2-(2-bromostyryl)-4-chlorophenyl acetate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Ester Group Stability : The acetate group in the target compound may hydrolyze faster than ethyl or methyl esters under basic conditions, as seen in similar chlorophenyl esters .

Mechanistic Insights :

  • Imidazole Derivatives : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate exhibits superior sirtuin inhibition compared to simpler imidazoles, attributed to the chlorophenyl group enhancing target affinity .
  • Styryl vs. Phenoxy Groups: The styryl group in the target compound may enable photoactivation or fluorescence applications, unlike phenoxy-based Fenvalerate .

Biological Activity

(E)-2-(2-bromostyryl)-4-chlorophenyl acetate, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly in the context of anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1000890-04-9
  • Molecular Formula : C15H12BrClO2
  • Molecular Weight : 335.61 g/mol

The mechanism of action for this compound appears to involve the inhibition of topoisomerase I (Top1), an enzyme crucial for DNA replication and repair. Inhibition of Top1 can lead to DNA damage in rapidly dividing cancer cells, making this compound a candidate for further development as an anticancer agent.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay, which measures cell viability.

Cell Line IC50 (µM) Reference
MCF-76.31
HCT1160.62

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.

Topoisomerase Inhibition

The compound has been shown to possess strong Top1 inhibitory activity, comparable to established inhibitors like camptothecin (CPT). In one study, it was classified with a Top1 inhibition rating of ++++, indicating over 80% activity relative to CPT at similar concentrations .

Case Studies

  • Study on Cytotoxicity and Mechanism :
    • A study assessed the cytotoxic effects of various brominated and chlorinated compounds, including this compound. It demonstrated that this compound exhibited higher cytotoxicity compared to its non-brominated analogs, reinforcing the role of halogen substitution in enhancing biological activity .
  • Structure-Activity Relationship (SAR) :
    • Research on structure-activity relationships indicated that modifications in the phenyl rings significantly influence cytotoxicity. The presence of bromine and chlorine atoms was found to enhance the interaction with Top1 and increase overall potency against cancer cells .

Additional Biological Activities

Besides anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although detailed evaluations are still required to establish efficacy against specific pathogens .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.